molecular formula C16H16O B1508276 2-Methoxy-9,9-dimethyl-9H-fluorene CAS No. 1514864-84-6

2-Methoxy-9,9-dimethyl-9H-fluorene

Cat. No.: B1508276
CAS No.: 1514864-84-6
M. Wt: 224.3 g/mol
InChI Key: ZWBHUKZFZLEKKA-UHFFFAOYSA-N
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Description

2-Methoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C16H16O. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and two methyl groups at the 9-position. This compound is known for its white to almost white crystalline appearance and has a melting point of approximately 82°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-9,9-dimethyl-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. In this process, fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride to introduce the methyl groups at the 9-position . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2-methoxy-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBHUKZFZLEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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